

Unveiling the Architecture of 1,10-Phenanthroline Hydrate: A Technical Guide

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Compound of Interest

Compound Name: 1,10-Phenanthroline hydrate

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This technical guide provides a comprehensive analysis of the crystal structure of **1,10-phenanthroline hydrate**, a compound of significant interest to researchers, scientists, and drug development professionals. This document outlines the key crystallographic data, details the experimental protocols for its characterization, and visualizes the intricate molecular arrangement, offering a foundational resource for its application in coordination chemistry and pharmaceutical sciences.

Core Crystallographic Data

The crystal structure of 1,10-phenanthroline monohydrate has been determined by single-crystal X-ray diffraction, revealing a trigonal crystal system with the space group $P3_2$.^[1] The asymmetric unit contains three independent 1,10-phenanthroline monohydrate molecules.^[1] The crystal structure is characterized by the formation of infinite helical chains of water molecules, around which the 1,10-phenanthroline molecules are arranged and linked through hydrogen bonds.^{[1][2]} This arrangement defines the structure as a channel hydrate.^[3]

A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Crystal System	Trigonal
Space Group	P3 ₂
a (Å)	17.792(2)
c (Å)	8.5221(5)
V (Å ³)	2336.3
Z	9
Temperature (K)	298
Radiation	Mo Kα (λ = 0.71073 Å)
R(F)	0.064
R_w(F ²)	0.135

Table 1: Crystallographic Data for **1,10-Phenanthroline Hydrate**.[\[1\]](#)

Molecular Geometry and Hydrogen Bonding

The 1,10-phenanthroline molecules are planar, a crucial feature for their function as chelating ligands.[\[1\]](#) The crystal packing is dominated by an extensive hydrogen-bonding network. The water molecules form helical chains along the c-axis through O-H...O interactions.[\[1\]](#) Each water molecule then acts as a hydrogen bond donor to a nitrogen atom of a 1,10-phenanthroline molecule (O-H...N).[\[1\]](#)[\[3\]](#) Notably, only one of the two nitrogen atoms of each phenanthroline molecule participates in this hydrogen bonding to the water chain.[\[1\]](#)

Key hydrogen bond distances are summarized in Table 2. Detailed intramolecular bond lengths and angles for the 1,10-phenanthroline molecule were not explicitly available in the reviewed literature.

Bond	Distance (Å)
O-O	2.976(3)
2.981(2)	
2.988(3)	
N...O	2.991(7)
2.999(7)	
3.004(8)	

Table 2: Hydrogen Bond Distances in **1,10-Phenanthroline Hydrate** Crystal.[\[1\]](#)

Experimental Protocols

Crystallization

Single crystals of **1,10-phenanthroline hydrate** suitable for X-ray diffraction are typically obtained by recrystallization from water.[\[1\]](#) A general procedure is as follows:

- **Dissolution:** Dissolve 1,10-phenanthroline in distilled water at an elevated temperature to achieve a saturated or near-saturated solution.
- **Hot Filtration:** If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- **Slow Cooling:** Allow the hot, clear solution to cool slowly to room temperature in an undisturbed environment. Slow cooling is critical for the formation of large, high-quality single crystals.
- **Crystal Isolation:** Once crystals have formed, they can be isolated by filtration.
- **Drying:** The isolated crystals should be dried in a desiccator for several hours.[\[1\]](#)

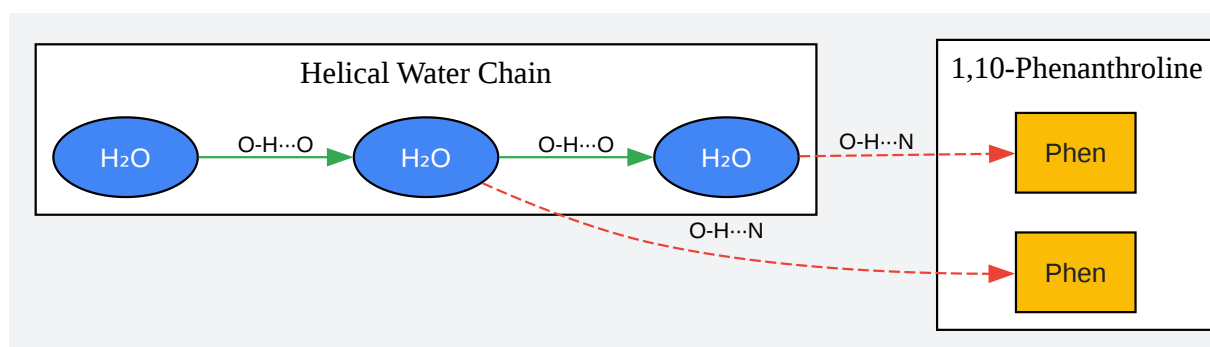
X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained using the following experimental setup:[1]

- Crystal Selection: A suitable single crystal with dimensions of approximately 0.45 x 0.50 x 0.55 mm was selected.[1]
- Diffractometer: An Enraf-Nonius CAD4 diffractometer was used for data collection.[1]
- Radiation Source: Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) was employed.[1]
- Temperature: The data was collected at a temperature of 298 K.[1]
- Data Collection Mode: An ω -scan mode was utilized.[1]
- Structure Solution and Refinement: The structure was solved and refined using programs such as SHELXS and SHELXL.[1]

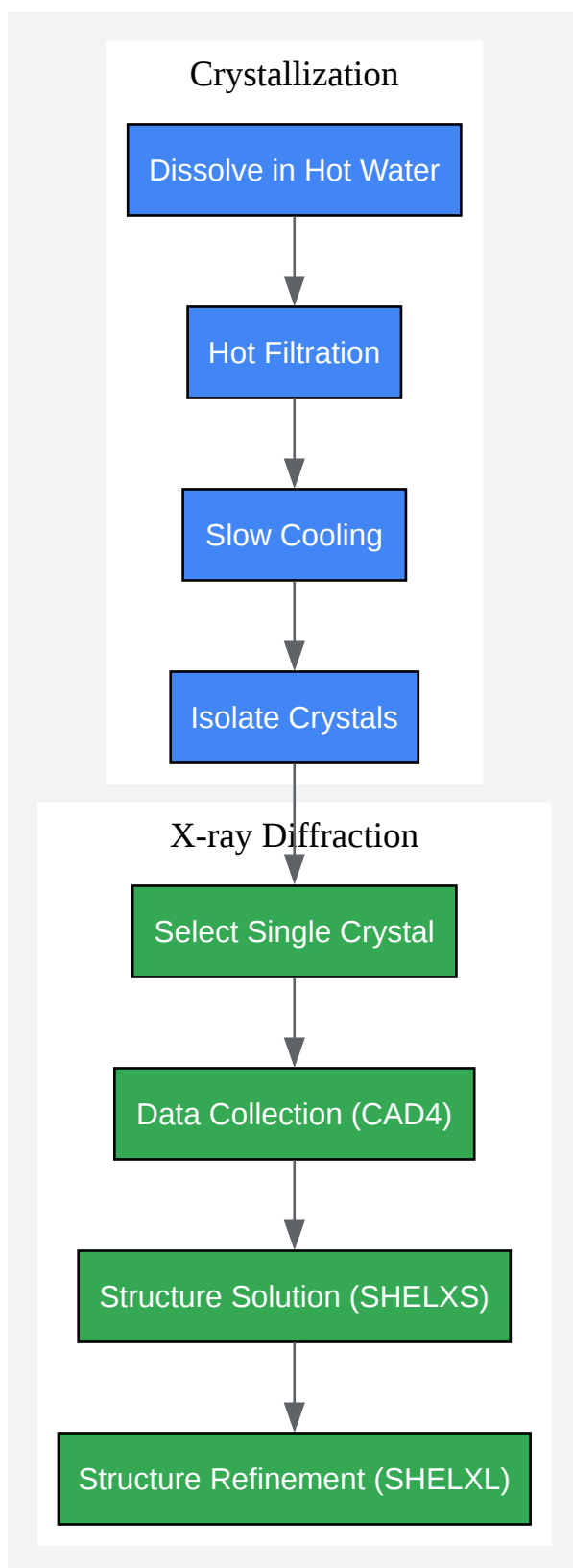
Visualizing the Crystal Structure

The following diagrams, generated using the DOT language, illustrate the key structural features of **1,10-phenanthroline hydrate**.



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Hydrogen bonding between the water chain and 1,10-phenanthroline molecules.



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Workflow for the crystallization and X-ray analysis of **1,10-phenanthroline hydrate**.

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